molecular formula C12H15AlO9 B1257813 Aluminium acetoacetate CAS No. 19022-77-6

Aluminium acetoacetate

Cat. No. B1257813
CAS RN: 19022-77-6
M. Wt: 330.22 g/mol
InChI Key: DEVXQDKRGJCZMV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminium acetoacetate is an aluminum containing antacid.
Aluminum acetoacetate is an oxo carboxylic acid.

Scientific Research Applications

Structural Investigations

Aluminium tris(ethyl acetoacetate) has been characterized through nuclear magnetic resonance spectroscopy, scanning electron microscopy, and X-ray powder diffraction. This compound, which crystallizes in the monoclinic space group P21/n, features two stereoisomeric complexes: meridional and facial (Kurajica et al., 2014).

Graphitization of Isotropic Carbon

Ethyl acetoacetate aluminium diisopropoxide and aluminium oxide have been used as catalysts to enhance the graphitization of isotropic carbon. This process is significant when the heat-treatment temperature exceeds 1850°C (Yu et al., 1999).

Pre-treatment of Nylon Fabrics

Research on using an aluminum (sec-butoxide)3/ethyl acetoacetate mixed sol for pre-treating nylon-dyed fabrics has shown enhanced water- and oil-repelling angles of contact. Additionally, subsequent treatment with fluoride leads to improved anti-ultraviolet and anti-bacterial properties (Huang et al., 2007).

Synthesis of Alumina Coating

Chelating agents like ethyl acetoacetate are used to prevent the precipitation of gelatinous aluminum hydroxides during hydrolysis, leading to alumina sols with particle size distributions of 1 to 15 nm. These sols are crucial for creating alumina coatings with ultrafine, dense microstructures (Nass & Schmidt, 1990).

Synthesis of β‐Acetamido Ketones and Esters

Aluminum chloride efficiently catalyzes the condensation of enolizable ketones or alkyl acetoacetates with aldehydes and acetonitrile, facilitating the creation of novel β-acetamido ketones and esters (Zolfigol Mohammad Ali et al., 2012).

Aluminium Sec-butoxide Chelates

Studies on aluminium sec-butoxide chelated with ethyl acetoacetate have identified various chelate species, providing insights into their formation and structure. This research is significant for controlling rapid hydrolysis in sol-gel processes (Kurajica et al., 2019).

Gellability of Aluminium Alkoxides

Ethyl acetoacetate modified aluminium sec-butoxide can be hydrolyzed and gelled within a specific pH range, crucial for avoiding alumina precipitation. This finding is significant for understanding the sol-gel transition in alumina synthesis (Haridas & Bellare, 1999).

properties

CAS RN

19022-77-6

Product Name

Aluminium acetoacetate

Molecular Formula

C12H15AlO9

Molecular Weight

330.22 g/mol

IUPAC Name

aluminum;3-oxobutanoate

InChI

InChI=1S/3C4H6O3.Al/c3*1-3(5)2-4(6)7;/h3*2H2,1H3,(H,6,7);/q;;;+3/p-3

InChI Key

DEVXQDKRGJCZMV-UHFFFAOYSA-K

SMILES

CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3]

Canonical SMILES

CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3]

Other CAS RN

19022-77-6

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminium acetoacetate
Reactant of Route 2
Aluminium acetoacetate
Reactant of Route 3
Reactant of Route 3
Aluminium acetoacetate
Reactant of Route 4
Aluminium acetoacetate
Reactant of Route 5
Aluminium acetoacetate
Reactant of Route 6
Aluminium acetoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.